molecular formula C16H16N2O5 B8275518 Methyl [3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl]-acetate

Methyl [3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl]-acetate

Cat. No.: B8275518
M. Wt: 316.31 g/mol
InChI Key: XDFHZKRRQSJJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl]-acetate is a useful research compound. Its molecular formula is C16H16N2O5 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

methyl 2-[2-oxo-3-(phenylmethoxycarbonylamino)pyridin-1-yl]acetate

InChI

InChI=1S/C16H16N2O5/c1-22-14(19)10-18-9-5-8-13(15(18)20)17-16(21)23-11-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,17,21)

InChI Key

XDFHZKRRQSJJNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl[6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate (49i), was isolated (88%) as a colorless solid: mp. 130°-133° C.; IR (KBr) 3363, 1746, 1732, 1651, 1604, 1515, 1368, 1231, 1212, 1185; 1H NMR (CDCl3) δ 8.00 (1H, d, J=7.0), 7.68 (1H, s), 7.36-7.10 (10H, m), 6.15 (1H, d, J=7.6), 4.7 (2H, s), 4.38 (2H, t, J=7.0), 3.88 (2H, s), 3.67 (3H, s), 2.98 (2H, t, J=7). ##STR125##
Name
Methyl[6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate
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Synthesis routes and methods II

Procedure details

Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)-carbonylamino-1-pyridyl]acetate (49i), was isolated (88%) as a colorless solid: mp. 130-133° C.; IR (KBr) 3363, 1746, 1732, 1651, 1604, 1515, 1368, 1231, 1212, 1185; 1H NMR (CDCl3) δ 8.00 (1H, d, J=7.0), 7.68 (1H, s), 7.36-7.10 (10H, m), 6.15 (1H, d, J=7.6), 4.7 (2H, s), 4.38 (2H, t, J=7.0), 3.88 (2H, s), 3.67 (3H, s), 2.98 (2H, t, J=7). ##STR132## 2(S) Methyl 2[3-amino-1,2-dihydro-2-oxo-1-pyridyl]propionate (50a). A mixture of 2(S) methyl-2[3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl)propionate (49a) (2.75 g, 8.33 mmol), methanol (100 ml), and 10% palladium on carbon (300 mg) was stirred under an atmosphere of hydrogen for 30 min. The mixture was filtered and concentrated to afford 1.63 g (100%) of a colorless solid: 1H NMR (d6 -DMSO) δ 8.35 (1H, brs), 7.46 (1H, d), 7.22 (1H,d), 6.29 (1H, t), 5.22 (1H, q), 3.63 (3H, s), 1.55 (3H, d).
Name
Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)-carbonylamino-1-pyridyl]acetate
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[Compound]
Name
2(S)
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Methyl 2[3-amino-1,2-dihydro-2-oxo-1-pyridyl]propionate
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[Compound]
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2(S)
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Name
methyl-2[3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl)propionate
Quantity
2.75 g
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
100%

Synthesis routes and methods III

Procedure details

Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate (49i), was isolated (88%) as a colorless solid: mp. 130-133° C.; IR (KBr) 3363, 1746, 1732, 1651, 1604, 1515, 1368, 1231, 1212, 1185; 1H NMR (CDCl3) δ8.00 (1H, d, J=7.0), 7.68 (1H, s), 7.36-7.10 (10H, m), 6.15 (1H, d, J=7.6), 4.7 (2H, s), 4.38 (2H, t, J=7.0), 3.88 (2H, s), 3.67 (3H, s), 2.98 (2H, t, J=7).
Name
Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)carbonylamino-1-pyridyl]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

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